molecular formula C8H6ClF3 B2889013 1-Chloro-2-(2,2,2-trifluoroethyl)benzene CAS No. 145914-05-2

1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2889013
CAS No.: 145914-05-2
M. Wt: 194.58
InChI Key: WGQGWJIUZVXRKN-UHFFFAOYSA-N
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Description

1-Chloro-2-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3 It is characterized by the presence of a benzene ring substituted with a chlorine atom and a trifluoroethyl group

Mechanism of Action

Target of Action

The primary targets of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene are currently unknown

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the trifluoroethyl group and the chlorine atom could potentially influence its interactions with biological molecules .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its chemical structure, it might interact with various cellular components, but these interactions and their consequences need to be investigated further.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Preparation Methods

The synthesis of 1-Chloro-2-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with chlorinating and trifluoroethylating agents. One common method includes the use of 1-chloro-2,2,2-trifluoroethane as a starting material, which undergoes a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

1-Chloro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a solvent for certain industrial processes

Comparison with Similar Compounds

1-Chloro-2-(2,2,2-trifluoroethyl)benzene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

1-chloro-2-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGWJIUZVXRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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